molecular formula C38H48Br2ClN9O5 B1663506 Olcegepant hydrochloride

Olcegepant hydrochloride

Numéro de catalogue: B1663506
Poids moléculaire: 906.1 g/mol
Clé InChI: GJAWDDNZNYEKMO-XWIRJDCTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de BIBN-4096 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieur. Le processus commence généralement par la préparation de la 3,5-dibromo-4-hydroxybenzaldéhyde, qui est ensuite soumise à diverses réactions pour former le produit final. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté .

Méthodes de production industrielle

La production industrielle de chlorhydrate de BIBN-4096 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la sécurité environnementale. Cela implique l'utilisation de grands réacteurs, de systèmes automatisés pour un contrôle précis des conditions réactionnelles et de mesures strictes de contrôle qualité pour assurer la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Reductive Amination and Cyclization

A critical step involves reductive amination of ketone intermediates (e.g., 3,5-difluorophenacyl derivatives) with glycine ethyl ester to form amines, followed by cyclization to generate piperazinone rings . For example:

  • Alkylation : Methyl 1-aminocyclopentanecarboxylate reacts with 3,5-difluorophenacyl bromide to form an amino ketone.

  • Reductive amination : The amino ketone undergoes reductive amination with glycine ethyl ester, followed by cyclization to yield a piperazinone intermediate.

Saponification and Coupling

The piperazinone intermediate is saponified to a carboxylic acid, which is then coupled to a spiro compound (e.g., quinazolinyl-pyrrolo-pyrrolidine spiro system) via amide bond formation . This step involves activation of the carboxylic acid (e.g., using EDCl or HOBt) and coupling with an amine.

Hydrochloride Salt Formation

Olcegepant hydrochloride is formed by reacting the parent amine with hydrochloric acid (HCl). The reaction protonates the amine group, yielding a stable ammonium chloride salt . This enhances aqueous solubility for pharmaceutical formulations.

Structural and Stability Considerations

Feature Details Reference
Molecular Formula C₃₈H₄₈Br₂ClN₉O₅ (hydrochloride salt)
Parent Compound Olcegepant (CID 6918509) with a molecular weight of 869.6 g/mol
Key Functional Groups - Piperidine carboxamide
- Quinazolinone moiety
- Dibromo-phenyl group
,
Stability Susceptible to oxidative metabolism (noted in structurally similar compounds)

Research Findings on Reactivity

  • Signal-specific antagonism : Olcegepant shows differential antagonism of CGRP signaling pathways (e.g., CREB phosphorylation vs. cAMP accumulation), suggesting pathway-dependent reactivity .

  • Protein binding : High plasma protein binding (e.g., in rats) influences clearance and bioavailability, as seen in stereoisomeric comparisons .

  • Salt impact : The hydrochloride salt enhances solubility but does not alter the parent compound’s receptor affinity .

Applications De Recherche Scientifique

Migraine Treatment

Olcegepant has been primarily studied for its efficacy in treating acute migraine:

  • Phase II Clinical Trials : In clinical trials, olcegepant demonstrated a significant reduction in headache severity for approximately 60% of participants. Secondary endpoints, such as headache-free rates and sustained response rates, were also met .
  • Adverse Effects : The drug was generally well-tolerated with only mild to moderate transient adverse events reported, notably lacking the cardiovascular side effects associated with triptans and dihydroergotamine .

Neurogenic and Non-Neurogenic Responses

Research has explored olcegepant's effects on various neurogenic responses:

  • Vasodepressor Response : Studies indicate that olcegepant effectively blocks both neurogenic and non-neurogenic CGRPergic vasodepressor responses in animal models, which may enhance sympathetic nerve stimulation responses .
  • Ischemic Risk : In animal models simulating transient ischemic attacks, olcegepant increased infarct risk and volume, suggesting that while it is effective for migraines, caution is warranted regarding its use in patients with ischemic conditions .

CGRP Receptor Antagonism

Olcegepant's ability to antagonize CGRP receptors has been linked to several physiological changes:

  • Inhibition of cAMP Production : Functional studies have shown that olcegepant antagonizes CGRP-induced cyclic adenosine monophosphate (cAMP) production in neuronal cell lines, indicating its potential to modulate signaling pathways involved in migraine pathophysiology .
  • Impact on Spinal Trigeminal Activity : Pre-treatment with olcegepant inhibited capsaicin-induced expression of Fos in the spinal trigeminal nucleus, suggesting a central mechanism of action that may be beneficial for migraine management .

Comparative Efficacy

A comparative analysis of olcegepant with other migraine treatments reveals its unique profile:

Drug Mechanism Efficacy (Headache Relief) Adverse Effects
OlcegepantCGRP receptor antagonist60% reductionMild to moderate transient events
SumatriptanSerotonin receptor agonist70% reductionVasoconstriction-related effects
RimegepantCGRP receptor antagonist50-60% reductionSimilar to olcegepant

Mécanisme D'action

BIBN-4096 hydrochloride exerts its effects by binding to and blocking the calcitonin gene-related peptide receptor. This prevents the neuropeptide from exerting its effects, thereby reducing neurogenic inflammation and vasodilation associated with migraine headaches. The molecular targets involved include the calcitonin gene-related peptide receptor and associated signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

    Telcagepant : Un autre antagoniste du récepteur du peptide lié au gène de la calcitonine présentant des propriétés similaires mais des profils pharmacocinétiques différents.

    Ubrogepant : Un nouveau composé présentant une biodisponibilité orale et une efficacité améliorées dans le traitement des crises aiguës de migraine.

    Rimegepant : Connu pour ses effets de longue durée et son profil de sécurité favorable

Unicité

Le chlorhydrate de BIBN-4096 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste du récepteur du peptide lié au gène de la calcitonine. Il a été largement étudié et a montré des résultats prometteurs dans les essais cliniques pour le traitement de la migraine, ce qui en fait un outil précieux dans les applications de recherche et thérapeutiques .

Activité Biologique

Olcegepant hydrochloride, a selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, has emerged as a significant candidate in the treatment of acute migraine attacks. Developed by Boehringer Ingelheim Pharmaceuticals, olcegepant (also known as BIBN 4096) represents a novel class of medications aimed at alleviating migraine symptoms through the modulation of CGRP signaling pathways.

CGRP is a neuropeptide that plays a crucial role in migraine pathogenesis by promoting vasodilation and neurogenic inflammation. Olcegepant functions by selectively blocking CGRP receptors, thereby inhibiting CGRP-induced vasodilation and reducing the associated pain pathways. This mechanism is particularly relevant in the trigeminovascular system, where CGRP is known to enhance nociceptive transmission.

Key Mechanistic Insights:

  • Receptor Interaction : Olcegepant binds to the CGRP receptor complex, which includes the calcitonin receptor-like receptor (CALCRL) and receptor activity modifying protein 1 (RAMP1) .
  • Signal Modulation : In animal studies, olcegepant has been shown to significantly inhibit neuronal firing in response to CGRP stimulation, indicating its effectiveness in modulating pain transmission .

Efficacy in Clinical Trials

Olcegepant's efficacy has been evaluated in various clinical trials, particularly focusing on its ability to reduce headache severity and improve patient outcomes in acute migraine episodes.

Clinical Findings:

  • In a phase II clinical trial, olcegepant demonstrated a reduction in headache severity in approximately 60% of participants .
  • A network meta-analysis involving 8,174 patients indicated that olcegepant had an odds ratio (OR) of 4.09 for achieving pain relief within two hours post-treatment compared to placebo .

Comparative Efficacy

In comparison with other migraine treatments such as triptans and other CGRP antagonists, olcegepant has shown superior efficacy without the vasoconstrictive side effects commonly associated with triptans.

TreatmentOdds Ratio (2-hour Pain-Free Rate)Adverse Events Risk
Olcegepant4.09Moderate
Ubrogepant2.11Low
Triptans0.82High

Safety Profile

The safety profile of olcegepant has been generally favorable. Clinical trials reported only mild-to-moderate transient adverse events with no significant cardiovascular effects noted . However, some studies have raised concerns regarding its potential impact on cerebral ischemia, particularly at higher doses .

Case Study Insights:

  • In rodent models, olcegepant was found to increase infarct risk after induced ischemia, suggesting that while effective for migraine treatment, caution is warranted regarding its use in patients with cerebrovascular conditions .

Research Findings

Recent studies have further elucidated the biological activity of olcegepant:

  • In Vitro Studies : Olcegepant exhibited significant antagonistic effects on CGRP-induced signaling pathways in trigeminal ganglia neurons, highlighting its potential role in modulating pain-related pathways .
  • Comparative Potency : In experimental setups, olcegepant was found to be tenfold more potent than rimegepant in inhibiting CGRP-induced relaxations in vascular tissues .
  • Long-term Efficacy Concerns : Despite its promising efficacy, research on olcegepant has been discontinued due to concerns regarding its molecular weight and limited ability to penetrate the central nervous system effectively .

Propriétés

IUPAC Name

N-[(2R)-1-[[(2S)-6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47Br2N9O5.ClH/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27;/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53);1H/t32-,33+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAWDDNZNYEKMO-XWIRJDCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)N[C@@H](CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48Br2ClN9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

906.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olcegepant hydrochloride
Reactant of Route 2
Reactant of Route 2
Olcegepant hydrochloride
Reactant of Route 3
Olcegepant hydrochloride
Reactant of Route 4
Reactant of Route 4
Olcegepant hydrochloride
Reactant of Route 5
Olcegepant hydrochloride
Reactant of Route 6
Olcegepant hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.